C15H10Ino4S

Description

The compound C₁₅H₁₀N₄O₂S (systematic name: 1H-Inden-1-one,2,3-dihydro-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-yl)thio]), is a heterocyclic organic molecule featuring a fused indenone core substituted with a pyrazinyl-1,3,4-oxadiazole thioether moiety. Its molecular weight is 326.34 g/mol, with a calculated logP (octanol-water partition coefficient) of 2.1, indicating moderate lipophilicity. The compound has been identified as a metabolite in pharmacological studies, though its exact biological role remains under investigation .

Properties

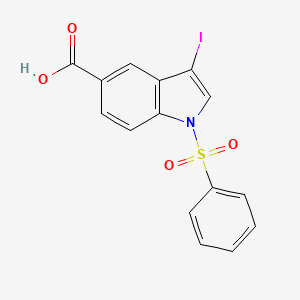

Molecular Formula |

C15H10INO4S |

|---|---|

Molecular Weight |

427.2 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-3-iodoindole-5-carboxylic acid |

InChI |

InChI=1S/C15H10INO4S/c16-13-9-17(22(20,21)11-4-2-1-3-5-11)14-7-6-10(15(18)19)8-12(13)14/h1-9H,(H,18,19) |

InChI Key |

SPZLOKBNYQNPAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)C(=O)O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-1-phenylsulfonylindole-2-carboxylic acid typically involves the iodination of indole derivatives followed by sulfonylation and carboxylation reactions. The reaction conditions often include the use of iodine or iodinating agents, sulfonyl chlorides, and carboxylating agents under controlled temperatures and pH levels .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

Substitution: The compound can participate in substitution reactions, especially at the iodine atom, which can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted indoles.

Scientific Research Applications

Chemistry: In chemistry, 3-iodo-1-phenylsulfonylindole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving indole derivatives. Its structural features make it suitable for binding studies with proteins and nucleic acids.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of the sulfonyl and carboxylic acid groups enhances its pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-iodo-1-phenylsulfonylindole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic amino acids in proteins, while the sulfonyl and carboxylic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize C₁₅H₁₀N₄O₂S, we compare it with structurally analogous compounds, focusing on molecular features , reactivity , and documented applications .

Structural Analogues

| Compound Name | Formula | Key Structural Differences | LogP | Molecular Weight (g/mol) |

|---|---|---|---|---|

| C₁₅H₁₀N₄O₂S (Target) | C₁₅H₁₀N₄O₂S | Indenone core + oxadiazole-pyrazine thioether | 2.1 | 326.34 |

| Indomethacin | C₁₉H₁₆ClNO₄ | Indole acetic acid derivative + methyl group | 4.3 | 357.79 |

| Sulfadiazine | C₁₀H₁₀N₄O₂S | Pyrimidine ring + sulfonamide group | 0.5 | 250.28 |

| Oxadiazole derivative A | C₁₃H₈N₄O₂S | Benzothiazole + oxadiazole (no pyrazine) | 1.8 | 292.29 |

Reactivity and Stability

- Stability in aqueous solutions is pH-dependent, degrading rapidly under alkaline conditions (>pH 9) .

- Sulfadiazine : Sulfonamide group confers acidity (pKa ~6.5), with higher solubility in basic media compared to C₁₅H₁₀N₄O₂S .

- Oxadiazole derivative A : Lacks pyrazine substitution, reducing π-π stacking interactions but improving metabolic stability in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.